Lipophilicity (LogP) Differentiates from Propyl and Isopropyl Analogs
The N1-ethyl substituent on Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate yields a calculated LogP of 0.4275, which is substantially lower than the N1-propyl analog (LogP ~1.29) . This difference of approximately 0.86 LogP units translates to a roughly 7-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability and solubility profiles in biological assays [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.4275 |
| Comparator Or Baseline | 1-Propylpyrazole core (representative of N1-propyl analog): LogP = 1.2931 |
| Quantified Difference | ΔLogP = 0.8656 (target less lipophilic) |
| Conditions | Computational prediction using standard algorithms; values extracted from vendor computational chemistry data sheets . |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, which is critical for early-stage hit-to-lead optimization and minimizes the risk of pharmacokinetic failure due to excessive lipophilicity [2].
- [1] ChemSpider. (n.d.). 1-Propylpyrazole Predicted Properties. View Source
- [2] Ingentaconnect. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. View Source
